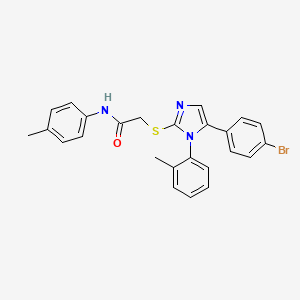![molecular formula C8H7N3O3 B2459244 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-carbonsäure CAS No. 1159833-08-5](/img/structure/B2459244.png)
8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The exact structure of a specific triazole compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including nucleophilic substitution, elimination, and addition reactions . The exact reactions that a specific triazole compound can undergo depend on its structure and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds can vary widely depending on their structure. These properties can include solubility, melting point, boiling point, and reactivity .Wirkmechanismus
Target of Action
Triazole compounds, which include 8-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the diverse biological activities of triazole compounds, it can be inferred that the effects of this compound could be multifaceted .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or organisms. However, one limitation is that 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is not water-soluble, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid. One direction is the development of 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of new materials using 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid as a building block. Additionally, the use of 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid as a ligand for the synthesis of new catalysts could lead to the development of more efficient and selective catalysts for various applications.
Synthesemethoden
The synthesis of 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves a multi-step process that includes the reaction of 3-amino-4-methoxypyridine with ethyl 2-bromoacetate to form ethyl 4-methoxy-3-pyridinylacetate. This intermediate is then reacted with sodium azide and copper (I) iodide to form 8-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Verbindungen
Die Synthese von heterocyclischen Verbindungen ist ein wichtiges Forschungsgebiet. Verbindungen wie 1,2,4-Triazolo[1,5-a]pyridin, die ein Brückenkopf-Stickstoffatom aufweisen, finden sich häufig in medizinischen und biologisch aktiven Verbindungen . Sie werden unter Mikrowellenbedingungen mit einer katalysierungsfreien, additivfreien und umweltfreundlichen Methode synthetisiert .
Medizinische und pharmazeutische Chemie
Stickstoffhaltige heterocyclische Verbindungen finden sich in zahlreichen Naturstoffen, die eine immense biologische Aktivität aufweisen . Sie werden bei der Entwicklung vieler beliebter Medikamente eingesetzt, wie z. B. Chlorpromazin gegen Psychosen, Captopril gegen Bluthochdruck, Delorazepam gegen Angstzustände und Isoniazid gegen Tuberkulose .
Antibakterielle Aktivität
Eine Reihe neuartiger Triazolo[4,3-a]pyrazin-Derivate wurde synthetisiert und auf ihre antibakterielle Aktivität in vitro untersucht . Einige dieser Verbindungen zeigten eine moderate bis gute antibakterielle Aktivität gegen sowohl grampositive Staphylococcus aureus- als auch gramnegative Escherichia coli-Stämme .
Behandlung verschiedener Krankheiten
Diese Verbindungen zeigen zahlreiche Aktivitäten, einschließlich der Wirkung als RORγt-Inverse-Agonisten, PHD-1-, JAK1- und JAK2-Inhibitoren . Sie werden bei der Behandlung von Herz-Kreislauf-Erkrankungen, Typ-2-Diabetes und hyperproliferativen Erkrankungen eingesetzt .
Materialwissenschaften
Diese Arten von Verbindungen haben auch verschiedene Anwendungen in den Bereichen der Materialwissenschaften .
Antitumoraktivität
Einige dieser Verbindungen, wie die Verbindung 22i, zeigten eine ausgezeichnete Antitumoraktivität gegen A549-, MCF-7- und HeLa-Krebszelllinien . Sie besaß auch eine überlegene c-Met-Kinase-Inhibitionsfähigkeit auf Nanomolar-Niveau .
Safety and Hazards
Eigenschaften
IUPAC Name |
8-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-3-2-4-11-6(5)9-10-7(11)8(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLFFGORHNTWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=NN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4-Chlorophenyl)thio]methyl}thiophene-2-carbothioamide](/img/structure/B2459164.png)



![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2459173.png)

![3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2459176.png)
![Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2459178.png)
![3-(Benzimidazol-1-yl)-N-[(4-chlorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2459179.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2459180.png)

![pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B2459183.png)
